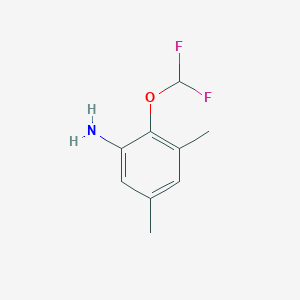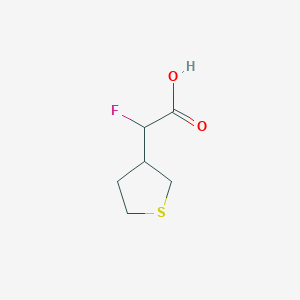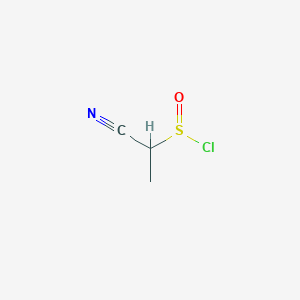![molecular formula C9H19NO2 B13164395 1-[4-(Aminomethyl)oxan-4-yl]propan-1-ol](/img/structure/B13164395.png)
1-[4-(Aminomethyl)oxan-4-yl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Aminomethyl)oxan-4-yl]propan-1-ol is a chemical compound with the molecular formula C9H19NO2 It is characterized by the presence of an oxane ring substituted with an aminomethyl group and a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Aminomethyl)oxan-4-yl]propan-1-ol typically involves the reaction of oxane derivatives with aminomethyl and propanol groups under controlled conditions. One common method involves the use of oxane-4-carboxylic acid, which is first converted to its corresponding oxane-4-yl chloride. This intermediate is then reacted with aminomethyl and propanol groups in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Aminomethyl)oxan-4-yl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the oxane ring to more saturated derivatives.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include oxane-4-carboxylic acid derivatives, reduced oxane compounds, and substituted aminomethyl derivatives .
Scientific Research Applications
1-[4-(Aminomethyl)oxan-4-yl]propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Aminomethyl)oxan-4-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The oxane ring provides structural stability and can interact with hydrophobic regions of proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
1-[4-(Aminomethyl)oxan-4-yl]piperidin-4-ol: This compound has a piperidine ring instead of a propanol group.
1-[4-(Aminomethyl)oxan-4-yl]cyclobutan-1-ol: This compound features a cyclobutane ring in place of the propanol group
Uniqueness
1-[4-(Aminomethyl)oxan-4-yl]propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
1-[4-(aminomethyl)oxan-4-yl]propan-1-ol |
InChI |
InChI=1S/C9H19NO2/c1-2-8(11)9(7-10)3-5-12-6-4-9/h8,11H,2-7,10H2,1H3 |
InChI Key |
CKGREJRKSWZZQV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1(CCOCC1)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


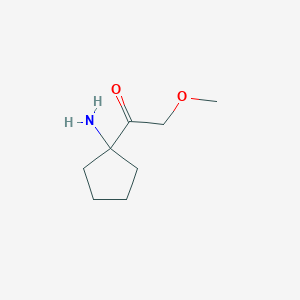
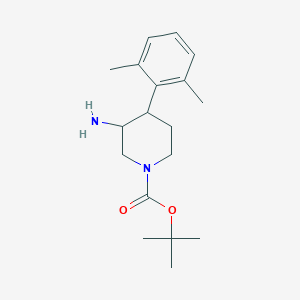
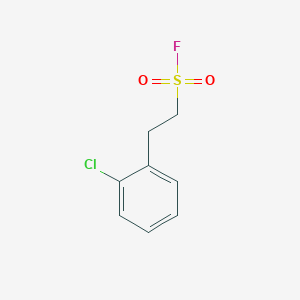
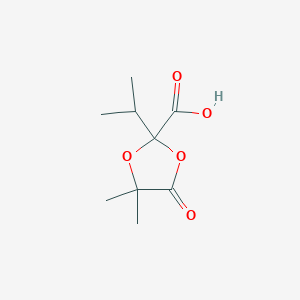

![3-[(Benzyloxy)methyl]-3-(chloromethyl)bicyclo[3.1.0]hexane](/img/structure/B13164357.png)
